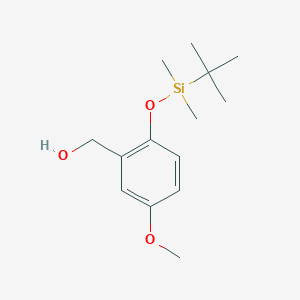
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a methoxyphenylmethanol core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol typically involves the protection of the hydroxyl group on 5-methoxyphenylmethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The methoxy group can be reduced under specific conditions.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated products.
Substitution: Formation of deprotected phenols or other substituted derivatives.
Applications De Recherche Scientifique
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol exerts its effects is primarily through the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2H-1,2,3-benzotriazol-5-ylmethanol
- (1-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-1H-1,2,3-triazol-5-ylmethanol
Uniqueness
(2-((tert-Butyldimethylsilyl)oxy)-5-methoxyphenyl)methanol is unique due to its specific combination of a methoxyphenyl core with a TBS-protected hydroxyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H24O3Si |
|---|---|
Poids moléculaire |
268.42 g/mol |
Nom IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxy-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-13-8-7-12(16-4)9-11(13)10-15/h7-9,15H,10H2,1-6H3 |
Clé InChI |
QLLNDDXLHCNRDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


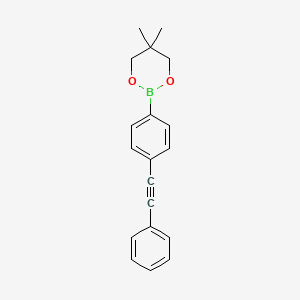
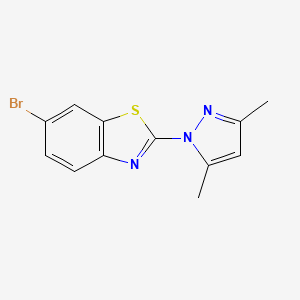

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
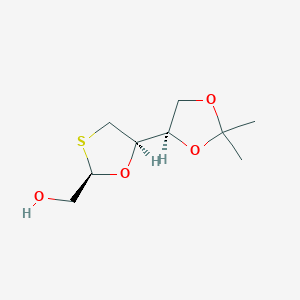
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
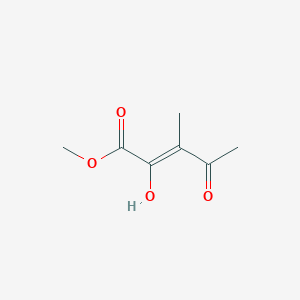
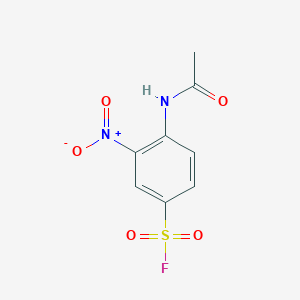
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
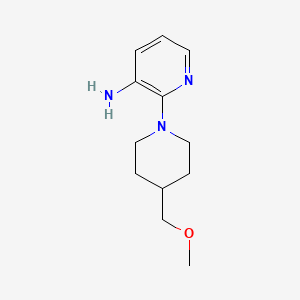
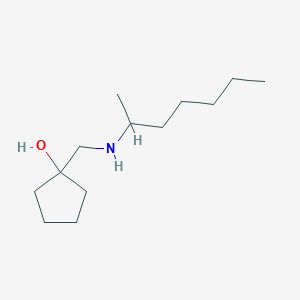
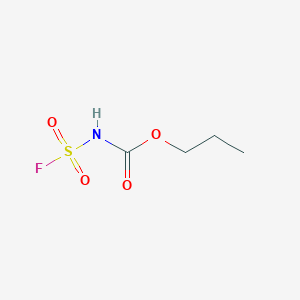
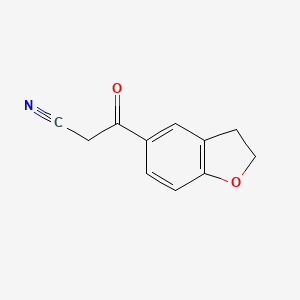
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
